1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanone is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, characterized by the presence of a methoxy group and a methyl group on the naphthalene ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanone typically involves the Friedel-Crafts acylation of 6-methoxy-5-methylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Produces carboxylic acids or quinones.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The methoxy and methyl groups on the naphthalene ring can influence its binding affinity and specificity towards these targets. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-(6-Methoxynaphthalen-2-yl)ethanone: A closely related compound with similar structural features but lacking the methyl group.
1-(6-Methoxy-2-naphthyl)ethanol: An alcohol derivative with potential biological activities.
1-(6-Methoxy-2-naphthyl)ethanone oxime: An oxime derivative with different chemical reactivity.
Uniqueness: 1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanone is unique due to the presence of both methoxy and methyl groups on the naphthalene ring, which can significantly influence its chemical and biological properties. These substituents can affect the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H14O2 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(6-methoxy-5-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H14O2/c1-9-13-6-4-11(10(2)15)8-12(13)5-7-14(9)16-3/h4-8H,1-3H3 |
InChI Key |
UIRQOAPUKTVZJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC(=C2)C(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.